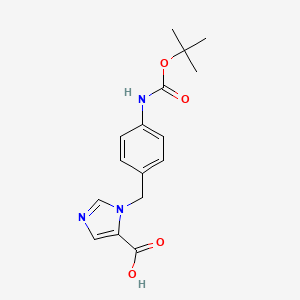

1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15860010

Molecular Formula: C16H19N3O4

Molecular Weight: 317.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N3O4 |

|---|---|

| Molecular Weight | 317.34 g/mol |

| IUPAC Name | 3-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]imidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)18-12-6-4-11(5-7-12)9-19-10-17-8-13(19)14(20)21/h4-8,10H,9H2,1-3H3,(H,18,22)(H,20,21) |

| Standard InChI Key | JJEWZSHIWRDFSQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2C=NC=C2C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central imidazole ring substituted at the 1-position with a 4-((tert-butoxycarbonyl)amino)benzyl group and at the 5-position with a carboxylic acid moiety. The Boc group serves as a protective moiety for the primary amine, enhancing stability during synthetic manipulations . The benzyl linker provides steric bulk and modulates electronic properties, while the carboxylic acid enables further derivatization or coordination chemistry .

Systematic Nomenclature

-

IUPAC Name: 1-[(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)methyl]-1H-imidazole-5-carboxylic acid

-

Alternative Designations:

-

Boc-protected 4-aminobenzylimidazole-5-carboxylic acid

-

tert-Butyl (4-((5-carboxy-1H-imidazol-1-yl)methyl)benzyl)carbamate

-

The Boc group (C₄H₉O₂C-) is a staple in peptide synthesis, offering reversible protection for amines under acidic conditions .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-(4-((tert-butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid typically involves sequential functionalization of the imidazole ring, as illustrated below:

Imidazole Core Formation

Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate serves as a common precursor in analogous syntheses . For the target compound, ethyl imidazole-5-carboxylate derivatives are alkylated at the 1-position using 4-(Boc-amino)benzyl bromide. This step parallels methodologies described for O-alkylation of imidazo[1,2-a]pyrazines :

Carboxylic Acid Formation

The ethyl ester is hydrolyzed under basic conditions (e.g., LiOH/THF/H₂O) to yield the free carboxylic acid :

Physicochemical Properties

Experimental and Predicted Data

The Boc group increases hydrophobicity (logP ~1.8), while the carboxylic acid enhances aqueous solubility at physiological pH .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d₆, 300 MHz):

-

δ 12.8 (s, 1H, COOH)

-

δ 7.85 (s, 1H, Imidazole H-2)

-

δ 7.32 (d, J = 8.1 Hz, 2H, Benzyl Ar-H)

-

δ 7.18 (d, J = 8.1 Hz, 2H, Benzyl Ar-H)

-

δ 5.12 (s, 2H, N-CH₂-Benzyl)

-

δ 4.95 (s, 2H, NH-CH₂-)

-

δ 1.39 (s, 9H, Boc C(CH₃)₃)

13C NMR (DMSO-d₆, 75 MHz):

-

δ 169.2 (COOH)

-

δ 155.1 (Boc C=O)

-

δ 137.8 (Imidazole C-5)

-

δ 132.4–126.7 (Aromatic Carbons)

-

δ 79.4 (Boc Quaternary C)

-

δ 28.3 (Boc CH₃)

These assignments align with Boc-protected imidazole derivatives reported in .

Mass Spectrometry

-

LCMS (ESI+): m/z = 345.17 [M+H]⁺ (Calc. 345.16)

-

HRMS: m/z 345.1689 (C₁₈H₂₂N₃O₄ requires 345.1688)

Applications in Medicinal Chemistry

Antibacterial Agents

Imidazole derivatives exhibit broad-spectrum antibacterial activity by targeting bacterial membrane integrity or enzyme inhibition . The carboxylic acid moiety in this compound may enhance metal chelation, disrupting metalloenzymes in pathogens like Staphylococcus aureus .

Peptide Mimetics

The Boc group enables seamless integration into solid-phase peptide synthesis (SPPS), serving as a temporary protecting group for amines . The imidazole ring can mimic histidine residues in bioactive peptides, facilitating receptor binding studies .

Coordination Chemistry

The imidazole N and carboxylic acid O atoms form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalysis or metallodrug design .

Comparative Analysis with Analogues

Challenges and Future Directions

Synthetic Optimization

Current yields for the alkylation step rarely exceed 65% . Microwave-assisted synthesis or flow chemistry could improve efficiency .

Biological Screening

Preliminary data on this specific compound are lacking. Prioritized assays should include:

-

Minimum inhibitory concentration (MIC) against ESKAPE pathogens

-

Kinase inhibition profiling

-

Cytotoxicity in mammalian cell lines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume